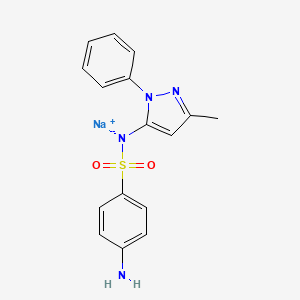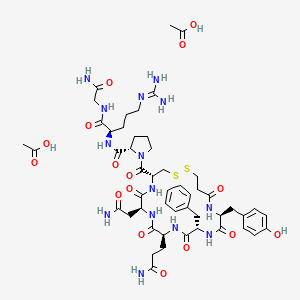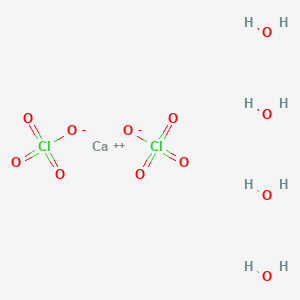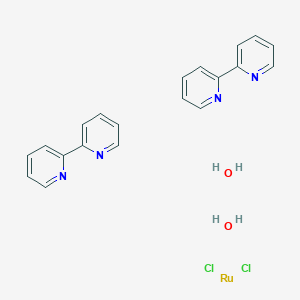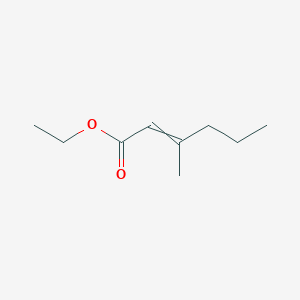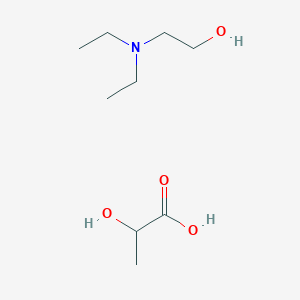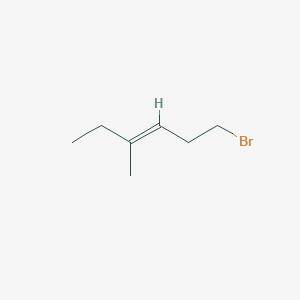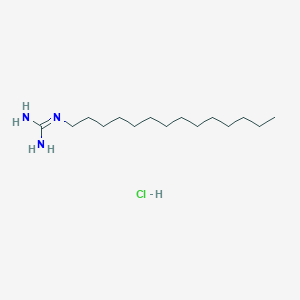
Dihydrocurcumin Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocurcumin Glucuronide is a metabolite derived from curcumin, the principal curcuminoid found in turmeric. This compound is formed through the reduction of curcumin followed by glucuronidation, a process that enhances its solubility and excretion. This compound is of significant interest due to its potential therapeutic properties and its role in the metabolism of curcumin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocurcumin Glucuronide typically involves two main steps:
Reduction of Curcumin: Curcumin undergoes reduction to form dihydrocurcumin. This reduction can be achieved using hydrogenation or chemical reducing agents such as sodium borohydride.
Glucuronidation: Dihydrocurcumin is then subjected to glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction attaches a glucuronic acid moiety to dihydrocurcumin, forming this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of curcumin, followed by its reduction and enzymatic glucuronidation. The process is optimized for high yield and purity, often employing bioreactors for the enzymatic step to ensure efficient glucuronidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation, although it is more stable compared to its precursor, curcumin.
Reduction: The compound itself is a product of the reduction of curcumin.
Substitution: It can participate in substitution reactions, particularly involving the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents can be used to study the oxidative stability of this compound.
Reduction: Sodium borohydride or hydrogenation catalysts are used for the reduction of curcumin.
Substitution: Enzymatic conditions involving UDP-glucuronosyltransferase are used for glucuronidation.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrocurcumin (precursor).
Substitution: Various glucuronide conjugates depending on the substituent.
Applications De Recherche Scientifique
Dihydrocurcumin Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways of curcumin and its derivatives.
Biology: The compound is investigated for its role in cellular processes and its bioavailability.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is explored for use in nutraceuticals and functional foods due to its enhanced solubility and stability compared to curcumin.
Mécanisme D'action
The mechanism of action of Dihydrocurcumin Glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes.
Cellular Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Curcumin: The parent compound, known for its wide range of biological activities.
Tetrahydrocurcumin: Another reduced form of curcumin with enhanced stability.
Hexahydrocurcumin: A further reduced derivative with similar properties.
Curcumin Glucuronide: The glucuronidated form of curcumin.
Uniqueness: Dihydrocurcumin Glucuronide is unique due to its combination of reduction and glucuronidation, which enhances its solubility and bioavailability. This makes it a promising candidate for therapeutic applications where curcumin’s poor solubility and stability are limiting factors.
Propriétés
Numéro CAS |
227466-73-1 |
|---|---|
Formule moléculaire |
C27H30O12 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1 |
Clé InChI |
SONVQAIDTCRXLU-YJYJCBIMSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonymes |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




